molecular formula C13H10ClN2NaO4S B13783444 Benzenesulfonic acid, 2-amino-4-[(3-chlorobenzoyl)amino]-, monosodium salt CAS No. 67969-91-9

Benzenesulfonic acid, 2-amino-4-[(3-chlorobenzoyl)amino]-, monosodium salt

Cat. No.: B13783444
CAS No.: 67969-91-9
M. Wt: 348.74 g/mol
InChI Key: SKJAAUJJRIMKDX-UHFFFAOYSA-M
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Description

Benzenesulfonic acid, 2-amino-4-[(3-chlorobenzoyl)amino]-, monosodium salt is an organic compound with significant applications in various fields such as chemistry, biology, and industry. This compound is known for its unique chemical structure, which includes a benzenesulfonic acid group, an amino group, and a chlorobenzoyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The process begins with the sulfonation of benzene using concentrated sulfuric acid to form benzenesulfonic acidThe final step involves the acylation of the amino group with 3-chlorobenzoyl chloride to form the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2-amino-4-[(3-chlorobenzoyl)amino]-, monosodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted benzenesulfonic acid compounds .

Scientific Research Applications

Benzenesulfonic acid, 2-amino-4-[(3-chlorobenzoyl)amino]-, monosodium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 2-amino-4-[(3-chlorobenzoyl)amino]-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anti-inflammatory effects by inhibiting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-benzenesulfonic acid monosodium salt
  • 2-Amino-5-[(4-sulfophenyl)azo]benzenesulfonic acid
  • Benzenesulfonic acid, 4-amino-3-nitro-, monosodium salt

Uniqueness

Benzenesulfonic acid, 2-amino-4-[(3-chlorobenzoyl)amino]-, monosodium salt is unique due to the presence of the chlorobenzoyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .

Properties

CAS No.

67969-91-9

Molecular Formula

C13H10ClN2NaO4S

Molecular Weight

348.74 g/mol

IUPAC Name

sodium;2-amino-4-[(3-chlorobenzoyl)amino]benzenesulfonate

InChI

InChI=1S/C13H11ClN2O4S.Na/c14-9-3-1-2-8(6-9)13(17)16-10-4-5-12(11(15)7-10)21(18,19)20;/h1-7H,15H2,(H,16,17)(H,18,19,20);/q;+1/p-1

InChI Key

SKJAAUJJRIMKDX-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=C(C=C2)S(=O)(=O)[O-])N.[Na+]

Origin of Product

United States

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